molecular formula C16H20N4O4S2 B4664494 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B4664494
M. Wt: 396.5 g/mol
InChI Key: MREJKPNHDMGFFU-UHFFFAOYSA-N
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Description

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its biological activity, and a dimethoxyphenyl group, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

    Acetylation: The acetylation of the amino group on the thiadiazole ring is achieved using acetic anhydride.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the acetylated thiadiazole with a suitable thiol compound.

    Coupling with Dimethoxyphenyl Ethylamine: The final step involves coupling the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The thiadiazole ring is known to interact with various biological targets, and the dimethoxyphenyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Shares the thiadiazole ring and acetylamino group but differs in the sulfonamide functionality.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Contains the dimethoxyphenyl group but lacks the thiadiazole ring and sulfanyl linkage.

Uniqueness

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to the combination of the thiadiazole ring, sulfanyl linkage, and dimethoxyphenyl group, which together confer distinct chemical and biological properties not found in the individual components or similar compounds.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-10(21)18-15-19-20-16(26-15)25-9-14(22)17-7-6-11-4-5-12(23-2)13(8-11)24-3/h4-5,8H,6-7,9H2,1-3H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREJKPNHDMGFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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